KX2-361
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KX-2361 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Introduction of the fluorophenyl group:
Formation of the morpholinylphenyl group: This step involves the formation of the morpholinylphenyl group through a series of reactions, including amination and cyclization.
Final coupling: The final step involves the coupling of the intermediates to form the desired compound, KX-2361
Industrial Production Methods
Industrial production of KX-2361 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Optimization of reaction conditions: This involves adjusting parameters such as temperature, pressure, and reaction time to maximize yield.
Chemical Reactions Analysis
Types of Reactions
KX-2361 undergoes various chemical reactions, including:
Oxidation: KX-2361 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: KX-2361 can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. Reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents include halogenating agents and nucleophiles. .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of KX-2361. These derivatives may have different biological activities and properties compared to the parent compound .
Scientific Research Applications
KX-2361 has a wide range of scientific research applications, including:
Chemistry: KX-2361 is used as a tool compound to study the inhibition of Src kinase and tubulin polymerization. It is also used in the development of new synthetic methodologies.
Biology: The compound is used to study the role of Src kinase and tubulin polymerization in cellular processes. It is also used in the development of new biological assays.
Medicine: KX-2361 is under investigation for its potential use in the treatment of solid tumors, particularly glioblastoma. It has shown promise in preclinical studies for its ability to inhibit tumor growth and promote long-term survival in animal models.
Industry: The compound is used in the development of new therapeutic agents and in the optimization of industrial processes for the production of pharmaceuticals .
Mechanism of Action
KX-2361 exerts its effects by inhibiting Src kinase and tubulin polymerization. Src kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting Src kinase, KX-2361 disrupts these processes, leading to the inhibition of tumor growth. Tubulin polymerization is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, KX-2361 disrupts cell division, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
KX-2361 is unique in its dual inhibitory activity against Src kinase and tubulin polymerization. Similar compounds include:
KX2-391: Another dual Src kinase and tubulin polymerization inhibitor with similar biological activities.
2-Methoxyestradiol: A tubulin polymerization inhibitor with different molecular targets.
Ombrabulin: A tubulin polymerization inhibitor used in cancer therapy .
KX-2361 stands out due to its oral bioavailability and its ability to cross the blood-brain barrier, making it particularly useful for the treatment of brain tumors .
Properties
CAS No. |
897016-26-1 |
---|---|
Molecular Formula |
C24H24FN3O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-[5-(4-morpholin-4-ylphenyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C24H24FN3O2/c25-21-3-1-2-18(14-21)16-27-24(29)15-22-7-4-20(17-26-22)19-5-8-23(9-6-19)28-10-12-30-13-11-28/h1-9,14,17H,10-13,15-16H2,(H,27,29) |
InChI Key |
CMKKPJNMYLOUCE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC(=CC=C4)F |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC(=CC=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KX2-361 N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl) acetamide dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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